molecular formula C11H20N4O B1493132 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine CAS No. 2098116-04-0

1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine

Cat. No. B1493132
CAS RN: 2098116-04-0
M. Wt: 224.3 g/mol
InChI Key: UIQDPOWBXNVVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It has a complexity of 265 and a topological polar surface area of 26.8Ų .


Molecular Structure Analysis

The compound has a canonical SMILES representation as C1CCC2C(C1)COCCN2CCN=[N+]=[N-] . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized and has 3 rotatable bonds .


Physical And Chemical Properties Analysis

The compound has an exact mass of 224.16371127 and a monoisotopic mass of 224.16371127 . It has a formal charge of 0 and an XLogP3 of 2.5 . The compound has 2 undefined atom stereocenters and 0 undefined bond stereocenters .

Scientific Research Applications

1-ADB has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, as a reactant in the synthesis of peptides, and as a reagent for the synthesis of peptide-based drugs. It has also been used in the synthesis of peptide-based inhibitors of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. 1-ADB has also been used as a reagent in the synthesis of peptide-based antibiotics and in the synthesis of peptide-based antiviral agents.

Mechanism of Action

The mechanism of action of 1-ADB is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB may also act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
1-ADB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ADB is an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have shown that 1-ADB can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in mice.

Advantages and Limitations for Lab Experiments

The use of 1-ADB in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. In addition, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use. For example, it is not soluble in water and must be dissolved in organic solvents. In addition, it can be toxic in high concentrations and must be handled with caution.

Future Directions

1-ADB has a wide range of potential applications in scientific research. It could be used to develop new peptide-based drugs, such as inhibitors of cyclooxygenase-2 or agonists of GPR119. It could also be used to develop new peptide-based antibiotics and antiviral agents. In addition, it could be used to develop new compounds that have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Finally, it could be used to develop new compounds that have the potential to treat a variety of diseases, such as diabetes, cancer, and cardiovascular disease.

properties

IUPAC Name

1-(2-azidoethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-8-16-9-10-3-1-2-4-11(10)15/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQDPOWBXNVVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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